2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid structure elucidation
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid
Abstract The precise structural elucidation of conformationally restricted amino acids is a critical bottleneck in the development of novel peptide foldamers and peptidomimetic therapeutics. 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (CAS: 1258640-64-0) represents a highly constrained norcarane derivative where the fusion of a cyclopropane ring to a cyclohexane backbone dictates strict dihedral angles. This whitepaper details a comprehensive, self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to unambiguously determine its constitution, relative stereochemistry, and absolute configuration.
The Structural Challenge of Bicyclic Amino Acids
Conformationally restricted amino acids, such as bicyclo[4.1.0]heptane derivatives, are engineered to lock peptides into specific secondary structures, resisting proteolytic degradation while enhancing receptor affinity[1]. However, the structural elucidation of these molecules presents unique analytical challenges:
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Quaternary Stereocenters: The C2 position is a quaternary stereocenter bearing both the amino and carboxyl groups. Lacking an α -proton, traditional scalar coupling (J-coupling) analyses cannot be used to establish its stereochemical relationship with the rest of the ring.
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Severe Spectral Overlap: The contiguous methylene protons of the cyclohexane ring often exhibit severe multiplet overlap in 1D 1 H NMR, complicating spin-system extraction.
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Extreme Narrowing Limit: With a molecular weight of 155.19 Da, the molecule tumbles rapidly in solution, placing it near the zero-crossing point for the Nuclear Overhauser Effect (NOE), which can lead to vanishingly small cross-peaks in standard NOESY experiments[2].
To overcome these hurdles, a multi-modal, causality-driven analytical workflow must be employed.
Multi-modal elucidation workflow for bicyclic amino acids.
Establishing Constitution via HRMS and 2D NMR
The first phase of elucidation focuses on confirming the 2D connectivity (constitution) of the norcarane scaffold.
HRMS Protocol
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Causality: High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) is utilized to determine the exact mass. For 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid, identifying the [M+H]+ ion at m/z 156.1025 (calculated for C8H14NO2+ ) confirms the molecular formula and the degree of unsaturation (three: one carbonyl, two rings), thereby validating the bicyclic framework before NMR analysis[3].
NMR Acquisition Methodology
To resolve the severe overlap of the aliphatic protons and bypass the NOE zero-crossing, the following self-validating NMR protocol is executed:
Step-by-Step Protocol:
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Solvent Selection: Dissolve 15-20 mg of the analyte in 600 µL of DMSO- d6 .
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Causality: Unlike D2O , DMSO- d6 prevents the rapid exchange of the −NH2 protons, allowing them to be observed. These amino protons act as critical NOE "antennas" to determine the relative stereochemistry of the quaternary C2 center.
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Relaxation Optimization: Acquire 1D 1 H and 13 C spectra using a relaxation delay ( D1 ) of 5 seconds.
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Causality: A long D1 ensures complete longitudinal relaxation ( T1 ) of the quaternary carbons (C2 and C8), ensuring they appear with sufficient signal-to-noise in the 13 C spectrum.
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Heteronuclear Correlation: Acquire multiplicity-edited HSQC and HMBC spectra.
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Causality: HSQC cleanly separates the overlapping methylene protons by spreading them across the much wider 13 C chemical shift dimension. HMBC is strictly required to bridge the isolated spin systems; specifically, the 3JCH correlations from the cyclopropane protons to the C2 quaternary carbon prove the fusion of the rings.
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ROESY Acquisition: Acquire a 2D ROESY spectrum with a spin-lock time of 200-300 ms.
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Causality: Because the molecule's molecular weight (~155 Da) places it in the extreme narrowing limit ( ωτc≪1 ), standard NOESY cross-peaks may be near zero. Rotating-frame Overhauser Effect Spectroscopy (ROESY) guarantees positive cross-peaks regardless of the rotational correlation time, ensuring reliable distance constraints[2].
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Representative NMR Data Summary
The quantitative data extracted from the 1D and 2D NMR experiments must be tabulated to map the exact chemical environment of the bicyclic system.
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity | Key HMBC ( 2J , 3J ) | Key ROESY Contacts |
| C1 (Bridgehead) | 18.5 | 1.15 | m | C2, C6, C7 | H7-endo, H6 |
| C2 (Quaternary) | 62.4 | - | - | - | - |
| C3 ( CH2 ) | 32.1 | 1.80, 2.10 | m, m | C2, C4, C8 | −NH2 , H4 |
| C4 ( CH2 ) | 22.3 | 1.45, 1.60 | m, m | C3, C5 | H3, H5 |
| C5 ( CH2 ) | 26.7 | 1.30, 1.55 | m, m | C1, C6 | H4, H6 |
| C6 (Bridgehead) | 14.2 | 0.95 | m | C1, C5, C7 | H7-endo, H1 |
| C7 (Cyclopropane) | 8.9 | 0.40 (endo), 0.75 (exo) | td, dt | C1, C6 | H1, H6, −NH2 (if syn) |
| C8 ( COOH ) | 176.5 | 12.5 (br) | s | C2, C3, C1 | - |
| N9 ( −NH2 ) | - | 8.20 (br) | s | - | H3, H7-exo (depends on isomer) |
Stereochemical Logic & Assignment
The most complex aspect of elucidating 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid is determining the relative configuration (diastereomer identity) between the cyclopropane ring and the C2 substituents. The norcarane system adopts a boat-like conformation to minimize ring strain.
Through the ROESY data, we establish a logical decision tree based on through-space dipole-dipole coupling. If the −NH2 group is syn to the cyclopropane ring, strong ROESY cross-peaks will be observed between the −NH2 protons and the exo-proton of the cyclopropane ring (H7). Conversely, if the carboxyl group is syn to the cyclopropane ring, the −NH2 protons will show strong correlations only to the axial protons of the C3 and C5 methylenes.
ROESY-driven logic tree for relative stereochemical assignment.
Absolute Configuration via X-Ray Crystallography
While NMR definitively solves the constitution and relative stereochemistry, determining the absolute configuration (enantiomeric identity) of a novel synthetic batch requires single-crystal X-ray diffraction[4]. Small, highly polar zwitterionic amino acids are notoriously difficult to crystallize directly into high-quality single crystals.
Derivatization and Crystallization Protocol
To engineer a self-validating crystallographic system, the molecule is derivatized to enhance its crystallization propensity and introduce an anomalous scatterer.
Step-by-Step Protocol:
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Fmoc-Protection: React the amino acid with Fmoc-Cl in aqueous NaHCO3 /dioxane.
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Causality: The bulky, planar fluorenylmethyloxycarbonyl (Fmoc) group introduces strong intermolecular π−π stacking interactions, highly favoring ordered crystal lattice formation over amorphous precipitation.
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Salt Formation (Heavy Atom Introduction): Convert the Fmoc-protected amino acid into a hydrobromide salt or co-crystallize with a chiral auxiliary containing a heavy atom (e.g., a brominated counter-ion).
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Causality: Carbon, nitrogen, and oxygen are light atoms that do not scatter X-rays anomalously to a significant degree. Introducing a heavier atom (like Bromine) ensures a strong anomalous dispersion signal, which is mathematically required to calculate a reliable Flack parameter.
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Vapor Diffusion Crystallization: Dissolve the derivative in a minimum amount of methanol and place it in a hanging-drop vapor diffusion setup against a reservoir of diethyl ether at 4°C.
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Causality: Vapor diffusion allows for an exceptionally slow, controlled increase in supersaturation, which is critical for growing macroscopic, diffraction-quality single crystals rather than microcrystalline powders.
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Diffraction and Refinement: Mount the crystal on a diffractometer equipped with a Copper ( CuKα , λ=1.5418 Å) microfocus source.
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Causality: The longer wavelength of CuKα radiation (compared to standard Molybdenum MoKα ) maximizes the anomalous scattering cross-section of the atoms, ensuring the Flack parameter can be refined to near zero (indicating the correct absolute enantiomer) with a low standard uncertainty (< 0.1).
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By integrating exact mass validation, ROESY-driven relative stereochemical mapping, and anomalous dispersion crystallography, the complete 3D structure of 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid is unambiguously elucidated, providing a secure foundation for its incorporation into advanced pharmacological foldamers.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link][2]
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Mykhailiuk, P. K. New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Available at: [Link][1]
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Various Authors (2026). From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. ResearchGate. Available at:[Link][4]
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Pilon, A., et al. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. ResearchGate. Available at:[Link][3]
